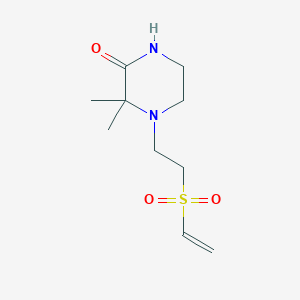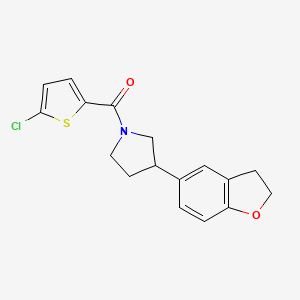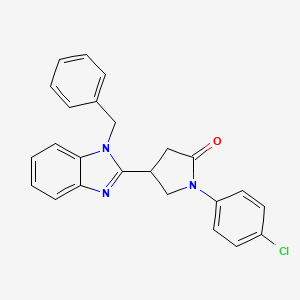![molecular formula C16H24N2O2 B2859876 (E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide CAS No. 2411179-06-9](/img/structure/B2859876.png)
(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide, commonly known as DMEMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMEMB belongs to the class of N-substituted acrylamides and is structurally similar to other acrylamide-based compounds, such as acrylamide itself and its derivatives. In
Aplicaciones Científicas De Investigación
DMEMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMEMB has been shown to exhibit potent anti-tumor activity in vitro and in vivo, and it has been suggested that DMEMB may act by inhibiting the growth of cancer cells through the induction of apoptosis. DMEMB has also been shown to possess neuroprotective properties and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of DMEMB is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. DMEMB has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and survival. DMEMB has also been shown to modulate the activity of various transcription factors, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
DMEMB has been shown to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. DMEMB has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. DMEMB has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. In addition, DMEMB has been shown to protect neurons from oxidative stress and other forms of cellular damage, which are implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEMB has several advantages as a research tool, including its relatively simple synthesis method, its potent anti-tumor and neuroprotective properties, and its ability to modulate various signaling pathways involved in cell growth and survival. However, DMEMB also has several limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability in vivo. In addition, DMEMB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the research on DMEMB. One potential direction is to explore the use of DMEMB as a potential therapeutic agent for the treatment of various cancers and neurodegenerative diseases. Another potential direction is to investigate the mechanism of action of DMEMB in more detail, with the aim of identifying novel targets for drug development. In addition, future research could focus on improving the bioavailability and pharmacokinetic properties of DMEMB, with the aim of developing more potent and effective therapeutic agents.
Métodos De Síntesis
DMEMB can be synthesized by reacting N-methyl-2-butenamide with 2-methoxyphenylacetaldehyde and dimethylamine in the presence of a catalyst. The reaction proceeds through a Michael addition reaction, followed by an intramolecular cyclization to form the final product, DMEMB. The synthesis of DMEMB is relatively straightforward and can be carried out in a laboratory setting with moderate to high yields.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(14-9-6-7-10-15(14)20-5)18(4)16(19)11-8-12-17(2)3/h6-11,13H,12H2,1-5H3/b11-8+/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMOSARMGFNVMB-RUNBWSAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)N(C)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2859793.png)
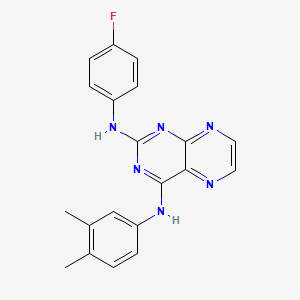
![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)
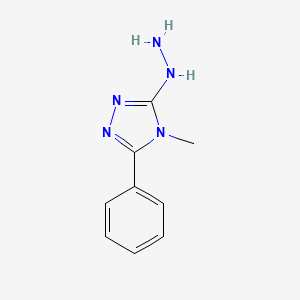
![N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2859798.png)
![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859802.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859805.png)
